molecular formula C12H9NO2 B1301837 4-Pyridin-3-yl-benzoic acid CAS No. 4385-75-5

4-Pyridin-3-yl-benzoic acid

Cat. No.: B1301837
CAS No.: 4385-75-5
M. Wt: 199.2 g/mol
InChI Key: GYUKEVKPDRXPAB-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-benzoic acid is an organic compound with the molecular formula C12H9NO2. It is characterized by a pyridine ring attached to a benzoic acid moiety. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Biochemical Analysis

Biochemical Properties

4-Pyridin-3-yl-benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme CYP199A4, where the nitrogen of this compound coordinates to the heme group of the enzyme . This interaction suggests that this compound may act as an inhibitor or modulator of enzyme activity. Additionally, it has been observed to interact with metal-organic frameworks (MOFs), indicating its potential use in biochemical applications involving metal coordination .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of serine/threonine-protein kinase Sgk1, which plays a role in regulating ion channels, membrane transporters, and cellular enzymes . This modulation can lead to changes in cellular excitability, growth, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the heme group of CYP199A4, altering the enzyme’s activity . Additionally, it may act as an inhibitor or activator of other enzymes by interacting with their active sites or allosteric sites. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, which may influence its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage threshold is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as CYP199A4, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridin-3-yl-benzoic acid can be synthesized through several methods. One common approach involves the reaction between benzoic acid and 3-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, palladium-catalyzed cross-coupling reactions are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-3-yl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Pyridin-3-yl-benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-(Pyridin-4-yl)benzoic acid
  • 4-(Pyridin-4-yl)benzoic acid
  • 3-(2-Chloropyridin-4-yl)benzoic acid

Comparison: 4-Pyridin-3-yl-benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUKEVKPDRXPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363918
Record name 4-Pyridin-3-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-75-5
Record name 4-Pyridin-3-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridin-3-ylbenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of the obtained ethyl 4-(3-pyridyl)benzoate (2.14 g) in ethanol (20 ml) was added 1 N sodium hydroxide solution (15 ml), and the solution was stirred at room temperature for 2 hours. The reaction solution was concentrated and the residue was dissolved in water, to which was added 1 N hydrochloric acid (15 ml). The precipitate was filtered, washed with water and dried to give the title compound (1.488 g).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-boronobenzoic acid (1.66 g, 10 mmol) and 3-bromopyridine (1.72 g, 11 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) were added. The mixture was degassed and purged withed nitrogen. The mixture was stirred under reflux for 24 h. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.7 g of white solid of 4-(pyridin-3-yl)benzoic acid. Yield: 85%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

To a mixture of 4-(3-pyridyl)toluene (35 g, 0.207 mol) in pyridine (400 ml) and water (400 ml) was added KMnO4 (163 g, 1.03 mol) in portions and refluxed for 12 h. The reaction mixture was filtered through celite and acidified with conc. HCl. The product was washed with water and dried to give 4-(3-pyridyl)benzoic acid (32 g, 76%) as a white solid. To a mixture of 4-(3-pyridyl)benzoic acid (22 g, 0.11 mol) in THF (2.51), mCPBA (152 g, 0.44 mol, 50%) was added and stirred at RT for 12 h. The solid was filtered, and washed with THF to give 4-(1-oxido-3-pyridinyl)benzoic acid (20 g, 86%).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Procedure J′: 648 mg of 4-Pyridin-3-yl-benzoic acid methyl ester (3.04 mmol) is dissolved in 15 ml of MeOH and 10 ml of 1N NaOH is added. The reaction mixture is stirred at 50° C. for 30 min and room temperature for overnight. MeOH is removed in vacuo and the residue is acidified to pH=4.0 by 1N HCl. Crystals are filtered and washed by water and dried to give 578 mg of 4-pyridin-3-yl-benzoic acid (96%). 1H-NMR (DMSO): 13.1 (br, 1H), 8.98 (m, 1H), 8.64 (m, 1H), 8.17 (m, 1H), 8.07 (d, 2H, J=8.0 Hz), 7.89 (d, 2H, J=8.0 Hz), 7.57 (m, 1H).
Quantity
648 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 4-Pyridin-3-yl-benzoic acid in the formation of coordination polymers?

A1: this compound (4,3-Hpybz) acts as a versatile building block in the synthesis of coordination polymers. Its structure, featuring both a carboxylic acid group and a pyridine nitrogen, allows it to act as a multidentate ligand, coordinating to metal ions through different binding sites. This versatility enables the creation of diverse network topologies. For example, in the compound [Co2(μ-H2O)(4,3-pybz)4]n, 4,3-Hpybz serves as both a two-connected spacer and a three-connected node, contributing to the formation of a 3D (3,6)-connected coordination framework []. Similarly, in another study, it bridges {Er2} and {Cu2} units to construct a 1D chain, further developing into a 3D supramolecular network through hydrogen bonding and π-π stacking interactions [].

Q2: How does the unsymmetrical nature of this compound influence the resulting crystal structures?

A2: The unsymmetrical nature of 4,3-Hpybz, stemming from the different positions of the carboxylic acid and pyridine groups on the benzene ring, introduces a degree of asymmetry into the coordination polymers it forms. This can lead to the formation of unique crystal structures with varying dimensionalities and network topologies [, ]. The specific arrangement of the ligands around the metal centers, influenced by the ligand's asymmetry, contributes to the overall structural diversity observed in these materials.

Q3: What analytical techniques are commonly employed to characterize coordination polymers incorporating this compound?

A3: Researchers utilize a combination of techniques to characterize coordination polymers containing 4,3-Hpybz. These include:

  • Single Crystal X-ray Diffraction: This technique provides detailed information about the crystal structure, bond lengths, and angles within the coordination polymer [, ].
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify the presence of specific functional groups within the ligand and provides insights into the coordination modes of 4,3-Hpybz to the metal ions [, ].
  • Elemental Analysis: This technique confirms the elemental composition of the synthesized coordination polymer, ensuring it aligns with the expected stoichiometry [, ].
  • Thermogravimetric Analysis (TGA): TGA analyzes the thermal stability of the coordination polymer by monitoring its weight loss as a function of temperature, offering insights into its decomposition behavior [, ].

Q4: Beyond structural characterization, have any other properties of this compound-based coordination polymers been investigated?

A4: Yes, researchers have explored other properties, including:

  • Magnetic Properties: The presence of paramagnetic metal ions, like Cobalt(II) in [Co2(μ-H2O)(4,3-pybz)4]n, allows for the investigation of magnetic susceptibility as a function of temperature, providing insights into the magnetic ordering and interactions within the material [].
  • Luminescent Properties: Some coordination polymers containing 4,3-Hpybz, like the Lead(II) complex [Pb(4,3-pybz)2]n, exhibit weak photoluminescence at room temperature, suggesting potential applications in sensing or light-emitting devices [].

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